(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanone hydrochloride
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Overview
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanone hydrochloride: is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds. It features a dihydrobenzo[b][1,4]dioxin moiety linked to a piperazine ring through a ketone group, and it is typically encountered as a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step organic synthesis process starting from 2,3-dihydroxybenzoic acid. The initial step involves the alkylation of the phenolic hydroxyl group, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and finally salification to obtain the hydrochloride salt.
Reaction conditions typically include the use of appropriate solvents, controlled temperatures, and specific reagents to ensure high yield and purity.
Industrial Production Methods:
Industrial production involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Mechanism of Action
Target of Action
The primary target of this compound is the α2-Adrenoceptor subtype C (alpha-2C) . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
The compound acts as an antagonist at the alpha-2C adrenoceptor . By binding to this receptor, it prevents the normal neurotransmitter (norepinephrine) from binding and exerting its effects. This results in an increase in the release of norepinephrine and an enhanced response at post-synaptic adrenergic receptors.
Pharmacokinetics
The compound’s molecular weight of 284.74 suggests that it may cross the blood-brain barrier, potentially exerting effects in the central nervous system.
Chemical Reactions Analysis
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanone hydrochloride: can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents on the aromatic ring or the piperazine ring.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents like potassium permanganate or chromic acid.
Reduction reactions may involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution reactions often require specific reagents and catalysts depending on the desired substituent.
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Reduction can produce amines or alcohols.
Substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a ligand in biological studies to investigate receptor binding and interactions.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanone hydrochloride: can be compared to other similar compounds, such as:
S 18126: A potent, selective, and competitive antagonist at dopamine D4 receptors[_{{{CITATION{{{_2{S 18126 ( {2- 4- (2,3-dihydrobenzo [1,4]dioxin-6-yl)piperazin-1-yl ....
L 745,870: Another compound used in pharmacological studies[_{{{CITATION{{{_2{S 18126 ( {2- 4- (2,3-dihydrobenzo [1,4]dioxin-6-yl)piperazin-1-yl ....
Uniqueness:
The presence of the dihydrobenzo[b][1,4]dioxin moiety and the piperazine ring makes this compound unique compared to other similar compounds. Its specific structural features may confer distinct biological or chemical properties.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl(piperazin-1-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-13(15-6-4-14-5-7-15)10-2-1-3-11-12(10)18-9-8-17-11;/h1-3,14H,4-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHZJXFBTWSYEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C3C(=CC=C2)OCCO3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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